
(2E)-N'-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a hydrazinylidene group, which imparts distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide typically involves the condensation of phenylhydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, to facilitate the formation of the hydrazone intermediate. The intermediate is then further reacted with hydroxylamine and methylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality (2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide.
化学反应分析
Types of Reactions
(2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinylidene group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines.
科学研究应用
(2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antiviral and antibacterial agent.
Industry: It is used in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of (2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, making the compound a potential therapeutic agent.
相似化合物的比较
Similar Compounds
Phenylhydrazine: A simpler analog with similar reactivity but lacking the additional functional groups.
N-methyl-N-phenylhydrazine: Another related compound with similar structural features.
Hydroxypropanimidamide derivatives: Compounds with variations in the hydrazinylidene group or other substituents.
Uniqueness
(2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C16H18N4O |
|---|---|
分子量 |
282.34 g/mol |
IUPAC 名称 |
(2E)-N'-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide |
InChI |
InChI=1S/C16H18N4O/c1-13(17-18-14-9-5-3-6-10-14)16(19-21)20(2)15-11-7-4-8-12-15/h3-12,18,21H,1-2H3/b17-13+,19-16+ |
InChI 键 |
DWVLVUMICJOUKE-KTSULJHRSA-N |
手性 SMILES |
C/C(=N\NC1=CC=CC=C1)/C(=N\O)/N(C)C2=CC=CC=C2 |
规范 SMILES |
CC(=NNC1=CC=CC=C1)C(=NO)N(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


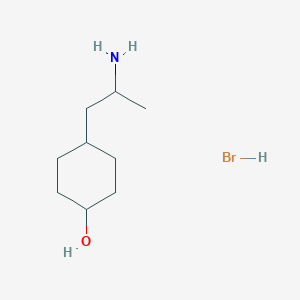


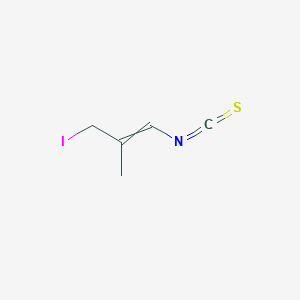
![2,3-Dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14507213.png)
![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)

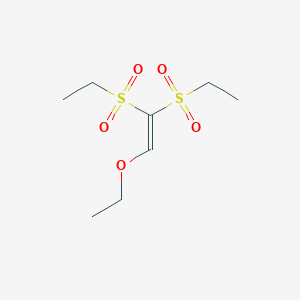
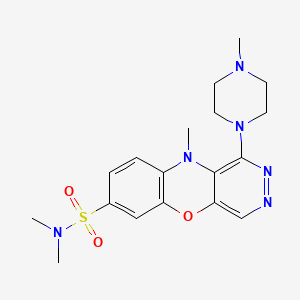
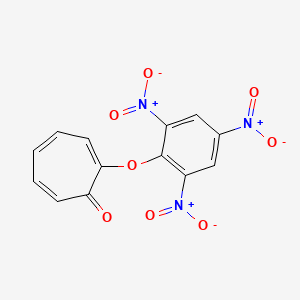
![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)
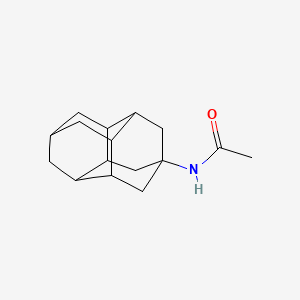
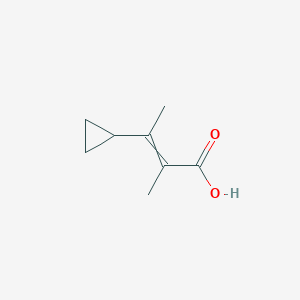
arsane](/img/structure/B14507262.png)
